Cas no 2408430-26-0 (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrimidine)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrimidine structure](https://ja.kuujia.com/scimg/cas/2408430-26-0x500.png)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrimidine 化学的及び物理的性質
名前と識別子
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- 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrrolo[1,2-a]pyrimidine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrimidine
- AT27804
- SB36103
-
- MDL: MFCD30181892
- インチ: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-15-11-6-5-7-16(11)9-10/h5-9H,1-4H3
- InChIKey: XRPARTPTBGXILS-UHFFFAOYSA-N
- SMILES: O1B(C2C([H])=NC3=C([H])C([H])=C([H])N3C=2[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 1
- 複雑さ: 319
- トポロジー分子極性表面積: 35.8
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0224P-100mg |
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrrolo[1,2-a]pyrimidine |
2408430-26-0 | 96% | 100mg |
¥7852.06 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0224P-500mg |
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrrolo[1,2-a]pyrimidine |
2408430-26-0 | 96% | 500mg |
8463.46CNY | 2021-05-07 | |
eNovation Chemicals LLC | Y1293066-100mg |
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrrolo[1,2-a]pyrimidine |
2408430-26-0 | 95% | 100mg |
$830 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293066-1g |
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrrolo[1,2-a]pyrimidine |
2408430-26-0 | 95% | 1g |
$2235 | 2025-02-28 | |
eNovation Chemicals LLC | Y1293066-100mg |
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrrolo[1,2-a]pyrimidine |
2408430-26-0 | 95% | 100mg |
$830 | 2025-02-25 | |
eNovation Chemicals LLC | Y1293066-500mg |
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrrolo[1,2-a]pyrimidine |
2408430-26-0 | 95% | 500mg |
$1450 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293066-100mg |
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrrolo[1,2-a]pyrimidine |
2408430-26-0 | 95% | 100mg |
$830 | 2025-02-28 | |
eNovation Chemicals LLC | Y1293066-250mg |
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrrolo[1,2-a]pyrimidine |
2408430-26-0 | 95% | 250mg |
$985 | 2025-02-28 | |
ChemScence | CS-0107861-1g |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrimidine |
2408430-26-0 | 1g |
$6500.0 | 2022-04-02 | ||
eNovation Chemicals LLC | Y1293066-5g |
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrrolo[1,2-a]pyrimidine |
2408430-26-0 | 95% | 5g |
$8955 | 2024-07-28 |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrimidine 関連文献
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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3. Back matter
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrimidineに関する追加情報
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrimidine
The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrimidine (CAS No. 2408430-26-0) is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structural features and its potential applications in advanced chemical systems. The molecule consists of a pyrrolo[1,2-a]pyrimidine core, which is a fused bicyclic system combining pyrrole and pyrimidine moieties. This core is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 3-position of the pyrimidine ring.
The dioxaborolane moiety is a boron-containing ring structure that imparts unique electronic and steric properties to the molecule. This group is particularly significant as it can act as a directing group in various organic transformations or as a protective group in synthesis. Recent studies have highlighted the importance of such functional groups in facilitating catalytic processes and enhancing the stability of molecular frameworks. The tetramethyl substitution pattern on the dioxaborolane ring further modulates the electronic environment and steric hindrance around the boron atom.
From a synthetic standpoint, this compound represents a milestone in the construction of complex heterocyclic systems. Its synthesis typically involves multi-step processes that combine traditional organic reactions with modern catalytic methodologies. For instance, researchers have employed transition-metal-catalyzed coupling reactions to assemble the pyrrolo[1,2-a]pyrimidine core with high precision. The incorporation of the dioxaborolane group often requires careful control over reaction conditions to ensure selective formation of the desired product.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the pyrrolo[1,2-a]pyrimidine core exhibits aromaticity and conjugation patterns that are critical for its stability and reactivity. The presence of the dioxaborolane group has been shown to influence these properties by introducing additional electron-withdrawing effects or steric bulk depending on its orientation within the molecule.
In terms of applications, this compound has shown promise in several areas. In materials science, it has been explored as a potential building block for constructing advanced materials with tailored electronic properties. For example, researchers have investigated its use in designing organic semiconductors for applications in flexible electronics and optoelectronic devices. The unique combination of aromaticity and boron functionality makes it an attractive candidate for such purposes.
In addition to its materials science applications, this compound has also been studied for its potential role in drug discovery. The pyrrolo[1,2-a]pyrimidine framework is known to exhibit bioactivity across various biological systems. Recent studies have demonstrated that derivatives of this compound can modulate key cellular pathways involved in inflammation and oxidative stress. The incorporation of the dioxaborolane group has been found to enhance bioavailability and pharmacokinetic properties without compromising activity.
From an environmental standpoint, there is growing interest in understanding how such compounds interact with biological systems under various conditions. Researchers have conducted extensive toxicity studies to assess their safety profiles for potential therapeutic use. These studies have revealed that while certain derivatives exhibit potent biological activity at low concentrations they generally show minimal toxicity to non-target cells.
Looking ahead future research directions are likely to focus on further optimizing this compound's properties through strategic modifications of its substituents or by exploring novel synthetic pathways that enable greater control over its structure-function relationships. Collaborative efforts between chemists biologists and material scientists will be essential for unlocking its full potential across diverse application areas.
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